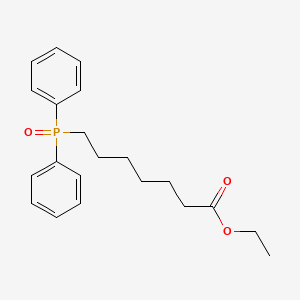![molecular formula C16H27N5O B15210641 2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol CAS No. 591732-94-4](/img/structure/B15210641.png)
2-{Bis[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]amino}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol is a complex organic compound featuring a pyrazole ring structure. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol typically involves multi-component reactions. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with ethylene diamine under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Aplicaciones Científicas De Investigación
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The pyrazole ring structure allows for strong interactions with metal ions, making it effective in coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(3,5-dimethyl-1H-pyrazol-1-yl)methane
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl))amine
- Bis(2-ethyl-di(3,5-dimethyl-1H-pyrazol-1-yl)-2-quinolymethyl)amine
Uniqueness
2-(Bis(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)ethanol is unique due to its specific combination of pyrazole rings and ethanolamine backbone. This structure provides distinct chemical properties, such as enhanced solubility and reactivity, making it valuable in various applications .
Propiedades
Número CAS |
591732-94-4 |
|---|---|
Fórmula molecular |
C16H27N5O |
Peso molecular |
305.42 g/mol |
Nombre IUPAC |
2-[bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amino]ethanol |
InChI |
InChI=1S/C16H27N5O/c1-13-11-15(3)20(17-13)7-5-19(9-10-22)6-8-21-16(4)12-14(2)18-21/h11-12,22H,5-10H2,1-4H3 |
Clave InChI |
QWXLAAARSSLPFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1CCN(CCN2C(=CC(=N2)C)C)CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


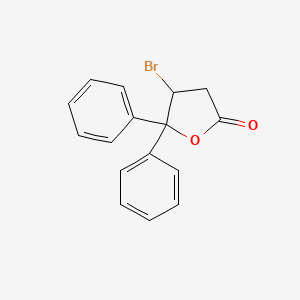
![N-Methylhexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B15210571.png)

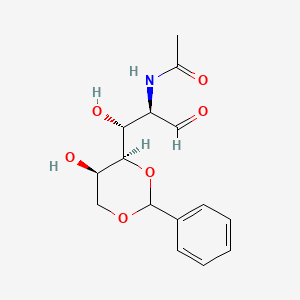
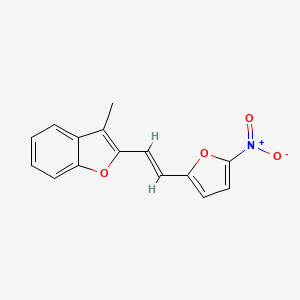
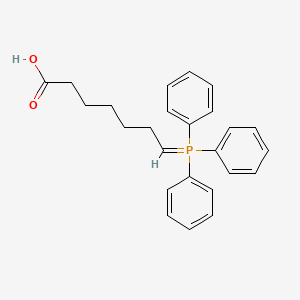


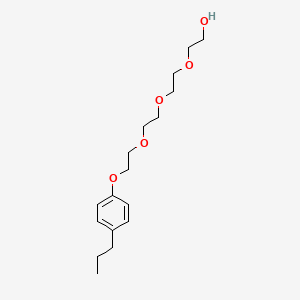
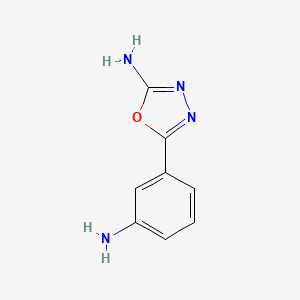
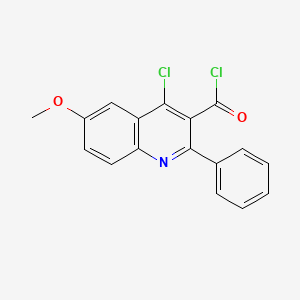
![5-(4-Ethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B15210630.png)

